3,5-Dibromocyclopentane-1,2-diol
Description
Structure
3D Structure
Properties
CAS No. |
89416-07-9 |
|---|---|
Molecular Formula |
C5H8Br2O2 |
Molecular Weight |
259.92 g/mol |
IUPAC Name |
3,5-dibromocyclopentane-1,2-diol |
InChI |
InChI=1S/C5H8Br2O2/c6-2-1-3(7)5(9)4(2)8/h2-5,8-9H,1H2 |
InChI Key |
VYTVQFWKUVXWDJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(C(C1Br)O)O)Br |
Origin of Product |
United States |
Synthetic Methodologies for 3,5 Dibromocyclopentane 1,2 Diol and Its Stereoisomers
Classical Synthetic Routes to the 3,5-Dibromocyclopentane Framework
Cyclopentene-Based Halogenation and Dihydroxylation Protocols
A primary and classical approach to the 3,5-dibromocyclopentane framework commences with cyclopentene (B43876) as the starting material. This methodology relies on a sequence of halogenation and dihydroxylation reactions. The bromination of cyclopentene typically proceeds via an electrophilic addition mechanism. libretexts.org When cyclopentene reacts with molecular bromine (Br₂), a cyclic bromonium ion intermediate is formed. libretexts.org Subsequent nucleophilic attack by a bromide ion occurs from the face opposite to the initial bromine addition, resulting in anti-stereochemistry and yielding trans-1,2-dibromocyclopentane. libretexts.org
Alternatively, anti-dihydroxylation can be achieved through the epoxidation of an alkene followed by acid-catalyzed ring-opening. libretexts.org This two-step process provides complementary stereoselectivity to the syn-dihydroxylation methods. libretexts.org
| Starting Material | Reagents | Key Transformation | Intermediate/Product | Stereochemistry |
| Cyclopentene | Br₂ | Electrophilic Addition | trans-1,2-Dibromocyclopentane | Anti-addition |
| Brominated Cyclopentene | OsO₄, NMO | Syn-dihydroxylation | cis-Diol | Syn-addition |
| Brominated Cyclopentene | 1. m-CPBA 2. H₃O⁺ | Anti-dihydroxylation | trans-Diol | Anti-addition |
Strategies Involving Pre-functionalized Cyclopentane (B165970) Derivatives
An alternative to building the functionality on a simple cyclopentene ring is to start with cyclopentane derivatives that already possess some of the required functional groups. For instance, a starting material like cyclopentane-1,2-diol can be subjected to bromination. The synthesis of such highly functionalized cyclopentane derivatives has been explored in the context of synthesizing complex molecules like radialenes. nih.govbeilstein-journals.orgresearchgate.net
The direct bromination of a diol would require careful selection of reagents to achieve the desired regioselectivity. Radical bromination conditions, for example, could potentially be used, though controlling the position of bromination on the cyclopentane ring can be challenging. youtube.com The stability of the resulting radical intermediate often dictates the major product. youtube.com
Another approach involves the use of cyclopentadiene (B3395910) derivatives. For example, 5-[(benzyloxy)methyl]cyclopentadiene has been used as a precursor in the synthesis of functionalized cyclopentanes. beilstein-journals.org This allows for the introduction of functionality that can be later converted to hydroxyl groups, with subsequent bromination of the ring.
Regioselective and Chemoselective Approaches to Bromine Installation
Achieving the specific 3,5-dibromo substitution pattern on a cyclopentane-1,2-diol framework requires precise control over the reaction conditions. The bromination of 2,3-diarylcyclopent-2-en-1-ones has been studied, demonstrating that the choice of brominating agent and solvent can direct the bromine atom to different positions on the cyclopentene ring. nih.gov For example, using copper(II) bromide in methanol (B129727) can lead to 5-bromocyclopentenones with high efficiency. nih.gov This highlights the potential for reagent and solvent-based control in the regioselective bromination of cyclopentane derivatives.
Chemoselectivity is also a critical consideration, especially when the starting material contains multiple reactive sites. For instance, in a molecule with both a double bond and hydroxyl groups, it is often necessary to protect the hydroxyl groups before carrying out reactions on the double bond, or vice versa. Borinic acid catalysis has emerged as a method for the regioselective functionalization of diols, allowing for the selective acylation, sulfonylation, or alkylation of one hydroxyl group over another. organic-chemistry.org This type of selective protection or activation could be instrumental in directing the bromination to the desired positions.
Diastereoselective and Enantioselective Syntheses of 3,5-Dibromocyclopentane-1,2-diol Isomers
The synthesis of specific stereoisomers of this compound requires control over both relative and absolute stereochemistry.
Control of Relative Stereochemistry During Vicinal Dihydroxylation
The relative stereochemistry of the two hydroxyl groups in the final product is determined by the dihydroxylation method used. As mentioned previously, syn-dihydroxylation using reagents like OsO₄ or KMnO₄ results in the two hydroxyl groups being on the same side of the cyclopentane ring. libretexts.orgchemistry.coach In contrast, anti-dihydroxylation, achieved via epoxidation followed by acid-catalyzed hydrolysis, places the hydroxyl groups on opposite sides of the ring. libretexts.org
The stereochemistry of the pre-existing substituents on the cyclopentene ring will also influence the facial selectivity of the dihydroxylation reaction. A bulky substituent may direct the incoming reagent to the less hindered face of the double bond, leading to a specific diastereomer.
| Dihydroxylation Method | Reagents | Resulting Diol Stereochemistry |
| Syn-dihydroxylation | OsO₄, NMO or cold, alkaline KMnO₄ | cis (or syn) |
| Anti-dihydroxylation | 1. Peroxy acid (e.g., m-CPBA) 2. H₃O⁺ | trans (or anti) |
Asymmetric Approaches to Achieve Enantiopurity (e.g., using chiral catalysts)
To obtain enantiomerically pure this compound, asymmetric synthetic methods are necessary. One powerful strategy is the use of chiral catalysts in key steps of the synthesis.
The Sharpless asymmetric dihydroxylation is a well-established method for the enantioselective synthesis of diols from alkenes. This reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral ligand, typically derived from dihydroquinine (DHQ) or dihydroquinidine (B8771983) (DHQD) alkaloids. organic-chemistry.org The choice of the chiral ligand determines which face of the alkene is hydroxylated, leading to the formation of a specific enantiomer of the diol.
Another approach involves the enzymatic resolution of a racemic mixture of a key intermediate. For example, lipases are commonly used for the enantioselective acylation of racemic alcohols, allowing for the separation of the two enantiomers. google.comnih.gov This method could be applied to a racemic mixture of a brominated cyclopentenol (B8032323) or diol intermediate.
Furthermore, chiral diol-based organocatalysts, such as BINOL and TADDOL derivatives, have been widely used to induce enantioselectivity in various reactions. nih.gov These catalysts can create a chiral environment that directs the stereochemical outcome of a reaction. nih.gov Palladium-catalyzed asymmetric allylic alkylation has also been employed to construct chiral tertiary ethers and facilitate the synthesis of chiral cyclopentenediol building blocks. core.ac.uk The use of chiral phospholane (B1222863) ligands in rhodium-catalyzed asymmetric hydrogenations has also proven highly effective for producing enantiomerically pure products. organic-chemistry.org
| Asymmetric Method | Catalyst/Reagent | Key Transformation |
| Sharpless Asymmetric Dihydroxylation | OsO₄, Chiral Ligand (e.g., (DHQ)₂-PHAL) | Enantioselective syn-dihydroxylation |
| Enzymatic Resolution | Lipase (e.g., Pseudomonas cepacia lipase) | Enantioselective acylation of a racemic alcohol |
| Chiral Organocatalysis | Chiral Diol (e.g., BINOL) | Enantioselective reaction control |
| Asymmetric Metal Catalysis | Pd catalyst with chiral ligand | Enantioselective allylic alkylation |
Synthesis of Specific Stereoisomers (e.g., (1S,2R,3R,5S)-3,5-Dibromocyclopentane-1,2-diol)
The synthesis of a specific stereoisomer of this compound, such as (1S,2R,3R,5S)-3,5-Dibromocyclopentane-1,2-diol, necessitates a carefully orchestrated sequence of stereocontrolled reactions. A plausible synthetic approach would commence from a readily available chiral starting material, such as a protected cyclopentene derivative, to establish the desired absolute and relative stereochemistry.
A hypothetical, yet rational, synthetic pathway could be envisioned starting from a chiral cyclopentene epoxide. The stereochemistry of the final product is dictated by the stereochemistry of the epoxide and the nature of the subsequent ring-opening and functionalization steps.
Proposed Synthetic Sequence:
Epoxidation of a Chiral Cyclopentenol Derivative: The synthesis could initiate with the asymmetric epoxidation of a suitable cyclopentenol derivative to introduce the first two stereocenters.
Regioselective Epoxide Opening: The resulting epoxide can undergo a regioselective ring-opening reaction with a bromide source, such as lithium bromide, to introduce the first bromine atom. The stereochemistry of this step is typically controlled by an S(_N)2 mechanism, leading to an inversion of configuration at the site of attack.
Allylic Bromination: The resulting bromo-alcohol can then be subjected to an allylic bromination reaction to install the second bromine atom. Reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator are commonly employed for this transformation. The stereochemical outcome of this step can be influenced by the directing effect of the existing hydroxyl group.
Diastereoselective Dihydroxylation: The final step would involve the diastereoselective dihydroxylation of the remaining double bond. The choice of dihydroxylation agent is critical to control the stereochemistry of the newly formed diol. For a syn-dihydroxylation, reagents like osmium tetroxide (OsO(_4)) are typically used, while an anti-dihydroxylation can be achieved through other methods.
Table 1: Proposed Reaction Scheme and Stereochemical Considerations
| Step | Reaction | Reagent Examples | Key Stereochemical Control |
| 1 | Asymmetric Epoxidation | Sharpless Asymmetric Epoxidation | Substrate control from chiral cyclopentenol |
| 2 | Epoxide Ring-Opening | LiBr, HBr | S(_N)2 inversion at the attacked carbon |
| 3 | Allylic Bromination | NBS, AIBN | Directing effect of the hydroxyl group |
| 4 | Dihydroxylation | OsO(_4), NMO (syn) or Woodward reaction (syn) / Prévost reaction (anti) | Reagent-controlled diastereoselectivity |
Sustainable and Green Chemistry Approaches in this compound Synthesis
The principles of green chemistry aim to reduce the environmental impact of chemical processes. rsc.orgsnnu.edu.cn In the context of synthesizing this compound, several modifications to traditional synthetic routes can be implemented to enhance sustainability.
Greener Halogenation:
Traditional bromination methods often employ elemental bromine, which is highly toxic and corrosive. Greener alternatives focus on the in-situ generation of the active halogenating species. For instance, using hydrobromic acid (HBr) in combination with an oxidant like hydrogen peroxide (H(_2)O(_2)) generates bromine in situ, with water as the only byproduct. researchgate.net This approach avoids the handling of neat bromine and reduces waste. researchgate.net Photocatalytic methods for halogenation are also emerging as a sustainable option. csic.es
Sustainable Dihydroxylation:
The use of stoichiometric amounts of toxic and expensive heavy metals like osmium in dihydroxylation reactions is a significant environmental concern. Catalytic versions of these reactions, using co-oxidants like N-methylmorpholine N-oxide (NMO), reduce the amount of the metal required. Even greener alternatives for anti-dihydroxylation involve the in-situ formation of peroxyacetic acid from acetic acid and hydrogen peroxide, avoiding the need for metal catalysts altogether. rsc.org
Table 2: Green Chemistry Alternatives in the Synthesis
| Reaction Step | Conventional Reagent | Green Alternative | Environmental Benefit |
| Bromination | Br(_2) | HBr / H(_2)O(_2) | Avoids handling of toxic Br(_2), water as byproduct. researchgate.net |
| Dihydroxylation | Stoichiometric OsO(_4) | Catalytic OsO(_4), NMO; H(_2)O(_2)/CH(_3)COOH | Reduces heavy metal waste, uses safer oxidants. rsc.org |
Total Synthesis Strategies Employing this compound as a Key Intermediate (e.g., in Funiculosin synthesis)
While a direct utilization of this compound in the synthesis of the antifungal natural product funiculosin is not explicitly documented in readily available literature, the synthesis of funiculosin's core structure, an all-cis cyclopentanetetraol, highlights the importance of stereocontrolled synthesis on a cyclopentane template. rsc.orgnih.gov
The reported total synthesis of the all-cis cyclopentanetetraol moiety of funiculosin involves a key intermediate, an iodolactone, derived from a cyclopentene acetic acid derivative. rsc.org This iodolactone undergoes further transformations, including nucleophilic displacement of the iodide, to establish the correct stereochemistry of the final product. rsc.org This strategy underscores the utility of halogenated cyclopentane intermediates in complex natural product synthesis.
A molecule like (1S,2R,3R,5S)-3,5-Dibromocyclopentane-1,2-diol could, in principle, serve as a versatile intermediate in similar synthetic campaigns. The two bromine atoms, with their distinct stereochemical orientations, offer handles for sequential and stereospecific functionalization through nucleophilic substitution or cross-coupling reactions. This would allow for the introduction of various substituents required for the final target molecule, demonstrating the potential of such halogenated scaffolds in the divergent synthesis of complex cyclopentanoids.
Stereochemical Investigations of 3,5 Dibromocyclopentane 1,2 Diol
Configurational Isomerism and Diastereomeric Relationships
The structure of 3,5-Dibromocyclopentane-1,2-diol contains four chiral centers at carbons C1, C2, C3, and C5. Theoretically, this could give rise to a maximum of 24 = 16 stereoisomers. However, the potential for meso compounds, which are achiral despite the presence of stereocenters due to internal symmetry, can reduce the actual number of unique stereoisomers. The relationship between these isomers can be defined as either enantiomeric (non-superimposable mirror images) or diastereomeric (stereoisomers that are not mirror images).
The cis/trans isomerism in substituted cycloalkanes is a key factor in determining the spatial arrangement of substituents. For a disubstituted cycloalkane, the prefixes cis and trans are used to denote whether the substituents are on the same or opposite faces of the ring, respectively. stackexchange.comresearchgate.net In this compound, the relative orientations of the two hydroxyl groups (at C1 and C2) and the two bromine atoms (at C3 and C5) will define the various diastereomers. For instance, one can have cis-1,2-diols or trans-1,2-diols, and for each of these, the bromine atoms can be cis or trans relative to each other and to the diol functionality.
The identification of diastereomeric relationships is crucial. For example, in the related trans-1,2-dibromocyclopentane, enantiomeric pairs are possible. researchgate.net Conversely, cis-1,2-dibromocyclopentane (B13358767) is a meso compound due to a plane of symmetry. researchgate.net Applying this to this compound, certain configurations may also possess planes of symmetry, leading to meso forms. The exact number of stereoisomers will depend on the specific relative configurations of all four substituents.
Conformational Analysis of the Five-Membered Ring System
The cyclopentane (B165970) ring is not planar. A planar conformation would lead to significant torsional strain from eclipsing interactions between adjacent C-H bonds. To alleviate this strain, the ring puckers into non-planar conformations. researchgate.netlibretexts.orglibretexts.org
Puckering Modes and Energetics
The two most common puckered conformations for a five-membered ring are the envelope (Cs symmetry) and the twist or half-chair (C2 symmetry) conformations. In the envelope conformation, four carbon atoms are coplanar, and the fifth is out of the plane. In the twist conformation, three carbons are coplanar, with the other two displaced on opposite sides of the plane. openstax.org
The energy barrier between these conformations is generally low, leading to a phenomenon known as pseudorotation, where the pucker appears to rotate around the ring. openstax.org However, the presence of substituents can create energetic preferences for certain puckered forms.
Influence of Bromine and Hydroxyl Substituents on Conformation
The substituents on the cyclopentane ring in this compound play a significant role in determining the most stable conformation. The bulky bromine atoms and the polar hydroxyl groups will seek to minimize steric and electronic repulsions.
In substituted cyclohexanes, bulky groups generally prefer equatorial positions to avoid destabilizing 1,3-diaxial interactions. mdpi.comresearchgate.net A similar principle applies to cyclopentanes, where substituents prefer to be in positions that minimize steric clashes with neighboring groups. The relative stability of conformers will depend on a balance of minimizing torsional strain within the ring and minimizing steric interactions between the substituents.
For the vicinal diol at C1 and C2, intramolecular hydrogen bonding between the hydroxyl groups is a possibility, which could favor specific conformations. In a study of cis- and trans-cyclopentane-1,2-diol, both molecular mechanics and ab initio calculations were used to investigate the preferred conformations. stackexchange.comopenstax.org For the trans-diol, a half-chair conformation with diequatorial hydroxyl groups was found to be a stable form. openstax.org For the cis-diol, an envelope conformation with one equatorial and one axial hydroxyl group was identified. openstax.org The bromine atoms at C3 and C5 will introduce further steric demands and electronic effects, influencing the puckering of the ring to accommodate these bulky and electronegative atoms.
Elucidation of Absolute and Relative Stereochemistry
Determining the specific three-dimensional arrangement of atoms in the various stereoisomers of this compound requires advanced analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for this purpose. The coupling constants between protons (3JHH) are dependent on the dihedral angle between them, which can provide information about the relative stereochemistry and the conformation of the cyclopentane ring. openstax.org
For instance, a detailed analysis of the 1H-NMR spectra of trans-1,2-dihalocyclopentanes has been used to study their conformational preferences. Furthermore, advanced NMR techniques, such as the use of chiral derivatizing agents or chiral solvating agents, can be employed to distinguish between enantiomers. Lanthanide-induced shift (LIS) NMR experiments have also been successfully used to determine the solution-state conformations of substituted cyclopentanols and cyclopentane-1,2-diols. openstax.org
X-ray crystallography provides the most definitive method for determining the absolute and relative stereochemistry of a molecule in the solid state, provided that suitable crystals can be obtained. This technique would unambiguously establish the configuration of each stereocenter and the precise puckering of the five-membered ring for a specific stereoisomer of this compound.
Stereochemical Implications in Reaction Pathways
The stereochemistry of this compound is not just a static feature but has profound implications for its chemical reactivity. The accessibility of the hydroxyl and bromo substituents for reaction will be dictated by their axial or equatorial-like positions in the preferred conformation of the ring.
For example, in nucleophilic substitution reactions, an axial leaving group on a cyclohexane (B81311) ring is often more reactive than an equatorial one. Similar stereoelectronic effects can be expected to operate in the cyclopentane system. The stereochemical outcome of reactions involving this molecule will be influenced by its ground-state conformation and the stereochemical course of the reaction mechanism. For instance, an SN2 reaction would proceed with inversion of configuration at the reacting center, and the feasibility of such a reaction would depend on the steric hindrance around that center.
The relative stereochemistry of the substituents can also direct the course of a reaction. The hydroxyl groups could act as directing groups in certain reactions, or the stereochemistry of the bromine atoms could influence the regioselectivity and stereoselectivity of elimination reactions. The synthesis of complex cyclopentanes often relies on stereocontrolled methods where the stereochemistry of the starting material or an intermediate dictates the stereochemistry of the product.
Reactivity and Transformation of 3,5 Dibromocyclopentane 1,2 Diol
Nucleophilic Substitution Reactions at Bromine Centers
The presence of two secondary bromine atoms renders the C3 and C5 positions of 3,5-Dibromocyclopentane-1,2-diol susceptible to nucleophilic attack. These reactions are pivotal for introducing a wide array of functional groups, thereby expanding the synthetic utility of this scaffold.
Regioselectivity and Stereoselectivity of Substitutions
The substitution reactions on this compound are expected to proceed via an S_N2 mechanism, given the secondary nature of the carbon-bromine bonds. The regioselectivity of the substitution would be influenced by the steric environment and the potential for neighboring group participation by the hydroxyl groups.
The stereochemical outcome of these substitutions is anticipated to be inversion of configuration at the reacting center, a hallmark of the S_N2 mechanism. In a typical reaction, the incoming nucleophile will attack the carbon atom from the side opposite to the leaving bromide ion. The presence of the adjacent hydroxyl groups can influence the trajectory of the incoming nucleophile, potentially leading to a high degree of stereocontrol.
| Parameter | Expected Outcome | Controlling Factors |
| Mechanism | Predominantly S_N2 | Secondary nature of C-Br bonds |
| Regioselectivity | Influenced by sterics and neighboring group effects | Steric hindrance from substituents, potential for intramolecular reactions |
| Stereoselectivity | Inversion of configuration | Backside attack characteristic of S_N2 mechanism |
Formation of Substituted Cyclopentane-1,2-diols
The substitution of one or both bromine atoms allows for the synthesis of a diverse range of substituted cyclopentane-1,2-diols. The choice of nucleophile dictates the nature of the newly introduced functional group. For instance, reaction with azide (B81097) ions would yield azido-cyclopentane-diols, which can be further reduced to amino-cyclopentane-diols. Similarly, the use of cyanide as a nucleophile would lead to the formation of cyanocyclopentane-diols, valuable precursors for carboxylic acids and amines.
The table below illustrates potential products from the reaction of this compound with various nucleophiles.
| Nucleophile | Reagent Example | Product Functional Group | Potential Product Name |
| Azide | Sodium Azide (NaN_3) | Azido (-N_3) | 3-Azido-5-bromocyclopentane-1,2-diol |
| Cyanide | Sodium Cyanide (NaCN) | Cyano (-CN) | 3-Bromo-5-cyanocyclopentane-1,2-diol |
| Hydroxide | Sodium Hydroxide (NaOH) | Hydroxyl (-OH) | Cyclopentane-1,2,3-triol |
| Alkoxide | Sodium Methoxide (NaOCH_3) | Methoxy (-OCH_3) | 3-Bromo-5-methoxycyclopentane-1,2-diol |
| Thiolate | Sodium Thiophenoxide (NaSPh) | Phenylthio (-SPh) | 3-Bromo-5-(phenylthio)cyclopentane-1,2-diol |
Transformations Involving the Vicinal Diol Moiety
The vicinal diol is a key functional group that can undergo a variety of transformations to either protect the hydroxyl groups or to introduce new functionalities through oxidation or reduction. wikipedia.org
Derivatization for Synthetic Utility (e.g., acetal (B89532) or ketal formation)
The 1,2-diol group can be readily protected to prevent its interference in subsequent reaction steps. A common strategy is the formation of cyclic acetals or ketals by reacting the diol with an aldehyde or a ketone in the presence of an acid catalyst. wikipedia.org For example, reaction with acetone (B3395972) or benzaldehyde (B42025) would yield the corresponding acetonide or benzylidene acetal. These protecting groups are generally stable under neutral and basic conditions and can be easily removed by acid-catalyzed hydrolysis.
| Reagent | Protecting Group | Product Name Example |
| Acetone / H+ | Acetonide | 3,5-Dibromo-2,2-dimethyl-tetrahydro-cyclopenta[d] rsc.orgguidechem.comdioxole |
| Benzaldehyde / H+ | Benzylidene acetal | 3,5-Dibromo-2-phenyl-tetrahydro-cyclopenta[d] rsc.orgguidechem.comdioxole |
| 2,2-Dimethoxypropane / H+ | Acetonide | 3,5-Dibromo-2,2-dimethyl-tetrahydro-cyclopenta[d] rsc.orgguidechem.comdioxole |
Oxidation and Reduction Reactions of Hydroxyl Groups
The secondary hydroxyl groups of this compound can be oxidized to the corresponding ketones. The choice of oxidizing agent will determine the outcome. Milder reagents like pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) would selectively oxidize the hydroxyls to ketones, yielding a dibromocyclopentanedione. Stronger oxidizing agents, if not controlled, could potentially lead to cleavage of the carbon-carbon bond of the diol. scribd.com
Conversely, while the hydroxyl groups are already in a reduced state, the term "reduction" in this context might refer to the deoxygenation of the hydroxyl groups. This is a more complex transformation that would require multi-step sequences, for example, by converting the hydroxyls into a better leaving group (like a tosylate) followed by reductive cleavage.
A more direct and relevant oxidation is the oxidative cleavage of the vicinal diol itself. Reagents such as periodic acid (HIO_4) or lead tetraacetate (Pb(OAc)_4) can cleave the C1-C2 bond to yield a dialdehyde. youtube.com
| Reaction Type | Reagent | Expected Product |
| Oxidation (Selective) | Pyridinium Chlorochromate (PCC) | 3,5-Dibromocyclopentane-1,2-dione |
| Oxidation (Cleavage) | Periodic Acid (HIO_4) | 2,4-Dibromo-1,5-pentanedial |
| Reduction (Deoxygenation) | 1. Tosyl chloride, pyridine; 2. LiAlH_4 | 1,3-Dibromocyclopentane nih.gov |
Rearrangement Reactions of the Cyclopentane (B165970) Skeleton (e.g., Anionotropic Rearrangements)
The structure of this compound, particularly upon conversion of the hydroxyl groups into better leaving groups, could potentially undergo skeletal rearrangements. Anionotropic rearrangements involve the migration of an anion, in this case, a bromide ion, to an adjacent carbocationic center.
For such a rearrangement to occur, a carbocation would need to be generated. This could be initiated, for example, by the departure of a leaving group (derived from one of the hydroxyls) with the assistance of a Lewis acid. The subsequent 1,2-shift of a bromide ion could lead to a rearranged cyclopentane skeleton. The driving force for such a rearrangement would be the formation of a more stable carbocation intermediate. While there is no direct evidence for this in the searched literature for this specific molecule, the principles of carbocation rearrangements are well-established. libretexts.org For instance, a Lewis acid-mediated rearrangement could potentially occur, analogous to pinacol-type rearrangements seen in other cyclopentanediol systems. rsc.org
Cyclization and Annulation Reactions Mediated by this compound
A thorough search of chemical databases and peer-reviewed journals did not yield specific examples of cyclization or annulation reactions directly mediated by this compound. The inherent functionality of the molecule, possessing two electrophilic carbon centers (C-Br) and two nucleophilic oxygen centers (O-H), suggests a theoretical potential for intramolecular cyclization to form, for example, substituted oxabicycles. Additionally, its 1,3-dibromo substitution pattern could hypothetically allow it to act as a three-carbon component in [3+n] cycloaddition reactions with appropriate reaction partners.
However, no published studies were found that exploit this potential reactivity. The synthesis of carbocyclic nucleosides and prostaglandins, which often involves the formation of functionalized cyclopentane rings, typically proceeds through alternative precursors such as cyclopentenyl chlorides or other elaborately substituted cyclopentane derivatives.
Due to the lack of available research data, a data table of cyclization and annulation reactions for this compound cannot be compiled.
Mechanistic Studies of Key Transformations and Reaction Pathways
Consistent with the absence of reported applications in cyclization and annulation, there are no mechanistic studies available in the scientific literature that detail the reaction pathways of this compound in such transformations. Mechanistic investigations are typically driven by observed reactivity and the need to understand reaction outcomes, stereoselectivity, and to optimize conditions. Without established synthetic applications for this specific compound in the area of cyclization and annulation, the impetus for detailed mechanistic studies appears to be absent.
Derivatization and Synthetic Analogues of 3,5 Dibromocyclopentane 1,2 Diol
Synthesis of Brominated Cyclopentane (B165970) Polyol Derivatives
Further hydroxylation of 3,5-Dibromocyclopentane-1,2-diol could theoretically lead to the formation of brominated cyclopentanetetraols. One potential, albeit theoretical, pathway could involve the epoxidation of a dehydrated intermediate, followed by ring-opening. However, no specific literature exists for this transformation on this substrate.
The selective protection of the existing diol functionality would be a critical first step in synthesizing more complex polyol derivatives. Standard protecting groups for 1,2-diols, such as acetonides or benzylidene acetals, could be employed. Subsequent reactions could then be performed on the bromine-substituted positions without affecting the diol.
| Derivative Type | Potential Synthetic Approach (Hypothetical) | Key Reagents (Hypothetical) |
| Brominated Cyclopentanetetraol | Epoxidation of a protected cyclopentene (B43876) intermediate followed by hydrolysis | m-CPBA, H₃O⁺ |
| Monoprotected Diol | Acetal (B89532) formation | Acetone (B3395972), acid catalyst |
| Diprotected Diol | Ether formation on both hydroxyl groups | Benzyl bromide, NaH |
Introduction of Diverse Functional Groups at Bromine-Substituted Positions
The carbon-bromine bonds in this compound are susceptible to nucleophilic substitution, providing a direct route to introduce a variety of functional groups. These reactions would likely proceed via an Sₙ2 mechanism, with the stereochemistry of the starting material influencing the stereochemical outcome of the product.
Table of Potential Nucleophilic Substitution Reactions
| Nucleophile | Introduced Functional Group | Potential Product |
|---|---|---|
| Azide (B81097) (N₃⁻) | Azido | 3,5-Diazidocyclopentane-1,2-diol |
| Cyanide (CN⁻) | Cyano | 1,2-Dihydroxycyclopentane-3,5-dicarbonitrile |
| Thiolate (RS⁻) | Thioether | 3,5-Bis(alkylthio)cyclopentane-1,2-diol |
The successful implementation of these substitutions would be highly dependent on the reaction conditions, including the choice of solvent and temperature, to manage the reactivity of both the nucleophile and the substrate.
Preparation of Modified Diol Architectures
The vicinal diol of this compound is a key site for a range of chemical modifications. These transformations can alter the polarity, steric bulk, and potential for hydrogen bonding of the molecule.
Esterification: Reaction with acyl chlorides or anhydrides in the presence of a base would yield the corresponding di-esters. This would allow for the introduction of various acyl groups, modifying the lipophilicity of the compound.
Etherification: Treatment with alkyl halides under basic conditions (e.g., Williamson ether synthesis) would produce di-ethers. This modification would remove the hydrogen-bonding capability of the hydroxyl groups.
Oxidative Cleavage: Strong oxidizing agents like sodium periodate or lead tetraacetate could cleave the carbon-carbon bond between the two hydroxyl groups, leading to the formation of a linear dialdehyde. This would fundamentally alter the cyclic structure.
Development of Structurally Related Cyclic Glycols and Polyols
While no literature directly describes the synthesis of related cyclic glycols and polyols from this compound, its structure suggests several hypothetical pathways to such compounds.
One theoretical approach could involve the dehydrobromination of this compound to form a cyclopentene diol intermediate. Subsequent dihydroxylation of the double bond, using reagents such as osmium tetroxide or potassium permanganate, would yield a cyclopentanetetraol. The stereochemical outcome of this dihydroxylation would depend on the reagent and the stereochemistry of the starting diol.
Furthermore, the bromine atoms could be replaced with hydroxyl groups through nucleophilic substitution using a hydroxide source, potentially leading to the formation of a cyclopentanetetraol. However, controlling the regioselectivity and stereoselectivity of such a reaction would be a significant synthetic challenge.
Applications of 3,5 Dibromocyclopentane 1,2 Diol in Complex Molecular Synthesis
Role as a Chiral Building Block in Natural Product Synthesis
Chiral building blocks are enantiomerically pure compounds that serve as starting materials for the synthesis of complex chiral molecules, including natural products. ecampus.com The value of a chiral building block lies in its ability to transfer its stereochemical information to the final target molecule, thereby avoiding the need for challenging enantioselective steps or costly resolution of racemic mixtures later in the synthetic sequence. Functionalized cyclopentanes, such as those derived from cyclopentene (B43876) oxide or through asymmetric catalytic processes, are well-established as valuable chiral synthons. nih.govnih.gov
While there is no specific information on 3,5-dibromocyclopentane-1,2-diol, a hypothetical chiral version of this compound could, in principle, serve as a versatile intermediate. The diol functionality allows for the introduction of further diversity, for instance, through the formation of ethers, esters, or by serving as a handle for ring-opening or rearrangement reactions. The two bromine atoms at the 3 and 5 positions would offer sites for subsequent carbon-carbon bond-forming reactions, such as cross-coupling reactions, or for conversion to other functional groups.
Utility in the Construction of Functionalized Cyclopentane (B165970) Scaffolds
The construction of densely functionalized cyclopentane scaffolds is a significant challenge in organic synthesis. oregonstate.edu Various strategies have been developed, including cycloaddition reactions, ring-closing metathesis, and intramolecular cyclizations. nih.govorganic-chemistry.orgorganic-chemistry.org These methods aim to control the stereochemistry of multiple contiguous stereocenters on the cyclopentane ring. nih.gov
A molecule like this compound would theoretically be a product of the functionalization of a simpler cyclopentane precursor. For instance, the bromination of a cyclopentene- or cyclopentadiene-derived diol could potentially lead to such a structure. A study on the bromination of cis-cyclohexa-3,5-diene-1,2-diol, a six-membered ring analogue, demonstrates that the reaction proceeds via anti-1,2-addition followed by rearrangements, ultimately leading to tetrabrominated diol derivatives. nih.gov A similar, albeit mechanistically distinct, pathway for a cyclopentane system could be envisioned. The resulting dibromodiol would be a highly functionalized scaffold, ready for further synthetic elaboration.
Precursor for the Synthesis of Agonists, Antagonists, and Ligands
The cyclopentane ring is a common feature in molecules designed to interact with biological receptors, acting as agonists, antagonists, or ligands. nih.gov For example, cyclopentane-1,2-dione has been investigated as a bio-isostere for the carboxylic acid group in a thromboxane (B8750289) A2 receptor antagonist. nih.gov The conformational rigidity of the cyclopentane scaffold helps to pre-organize the appended functional groups in a specific spatial orientation, which can enhance binding affinity and selectivity for the target protein.
The potential of this compound as a precursor in this context would depend on its ability to be converted into molecules with the desired pharmacophoric features. The bromine atoms could be replaced by various aryl or alkyl groups through coupling reactions, while the diol could be modified to introduce hydrogen bond donors or acceptors. This would allow for the systematic exploration of the chemical space around the cyclopentane core to optimize biological activity.
Application in the Development of Advanced Synthetic Methodologies
New synthetic methodologies are often developed and showcased through their application to the synthesis of complex and challenging molecular architectures. The development of novel methods for the construction of cyclopentane rings is an active area of research. baranlab.org This includes the use of radical reactions, transition-metal-catalyzed cycloadditions, and cascade reactions that form multiple bonds in a single operation. researchgate.netresearchgate.net
A synthetic route that could efficiently produce this compound with high stereocontrol would itself be a notable methodological advancement. Furthermore, the unique combination of functional groups in this molecule could inspire the development of new transformations designed to selectively manipulate the diol and the two C-Br bonds.
Advanced Characterization and Computational Studies of 3,5 Dibromocyclopentane 1,2 Diol
Spectroscopic Characterization Techniques
Spectroscopic methods are indispensable for elucidating the precise structure and bonding within a molecule. For a compound like 3,5-Dibromocyclopentane-1,2-diol, a multi-faceted approach utilizing various spectroscopic techniques would be necessary to confirm its constitution and stereochemistry.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure and Stereochemistry (e.g., 2D-NMR)
Advanced NMR spectroscopy, particularly two-dimensional (2D) techniques, would be critical in unambiguously determining the complex structure and relative stereochemistry of the hydroxyl and bromo groups on the cyclopentane (B165970) ring. Techniques such as Correlation Spectroscopy (COSY) would reveal proton-proton coupling networks, while Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments would establish direct and long-range carbon-proton correlations.
Currently, there is no publicly available, detailed 1D or 2D NMR data specifically for this compound.
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry is a powerful tool for determining the molecular weight of a compound and gaining structural insights through the analysis of its fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would be employed to confirm its elemental composition. The fragmentation pattern would be expected to show characteristic losses of bromine atoms, water molecules from the diol functionality, and cleavage of the cyclopentane ring. The isotopic signature of bromine (approximately equal abundances of 79Br and 81Br) would result in distinctive M, M+2, and M+4 patterns for fragments containing two bromine atoms, and M and M+2 patterns for fragments with one bromine atom.
Despite the theoretical predictability of its mass spectrum, specific experimental mass spectrometry data for this compound is not available in the reviewed literature.
Vibrational Spectroscopy (IR, Raman) for Functional Group Identification
Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by probing their vibrational modes. In the case of this compound, IR spectroscopy would be expected to show a broad absorption band in the region of 3200-3600 cm-1, characteristic of the O-H stretching of the hydroxyl groups. C-H stretching and bending vibrations, as well as C-O and C-Br stretching vibrations, would also be present in the fingerprint region. Raman spectroscopy would provide complementary information, particularly for the non-polar C-C and C-Br bonds.
No specific experimental IR or Raman spectra for this compound have been found in the public domain.
X-ray Crystallography for Solid-State Structure Determination (if available)
Single-crystal X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state. This technique would allow for the precise determination of bond lengths, bond angles, and the absolute stereochemistry of the chiral centers in this compound. Such data would be invaluable for understanding the intermolecular interactions, such as hydrogen bonding, that govern the crystal packing.
A search of crystallographic databases reveals no published crystal structure for this compound.
Quantum Chemical Calculations
In the absence of extensive experimental data, quantum chemical calculations serve as a powerful predictive tool for understanding the properties of molecules.
Electronic Structure and Bonding Analysis
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), could provide significant insights into the electronic structure and bonding of this compound. These calculations can be used to determine the molecule's preferred conformation, the distribution of electron density, and the nature of its frontier molecular orbitals (HOMO and LUMO). Analysis of the electrostatic potential surface would reveal regions of positive and negative charge, which are crucial for understanding its reactivity and intermolecular interactions.
Detailed computational studies specifically modeling the electronic structure and bonding of this compound are not present in the available scientific literature.
Prediction of Spectroscopic Parameters
The prediction of spectroscopic parameters is a cornerstone of computational chemistry, offering a powerful tool for structural elucidation and a deeper understanding of molecular properties. For a molecule like this compound, density functional theory (DFT) would be the method of choice for calculating its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations of ¹H and ¹³C NMR chemical shifts are invaluable for assigning experimental spectra, especially for complex stereoisomers. The process typically involves geometry optimization of the molecule's various possible conformations, followed by the calculation of magnetic shielding tensors using methods like Gauge-Including Atomic Orbitals (GIAO). The predicted shielding constants are then converted to chemical shifts relative to a standard, such as tetramethylsilane (B1202638) (TMS). For flexible molecules like this compound, a Boltzmann-weighted average of the chemical shifts of the most stable conformers would be calculated to provide a more accurate comparison with experimental data obtained in solution.
Infrared (IR) Spectroscopy: Ab initio calculations, particularly at the DFT level, can predict the vibrational frequencies and intensities of a molecule's IR spectrum. This is achieved by calculating the second derivatives of the energy with respect to the atomic coordinates, which yields the force constants and, subsequently, the vibrational modes. For this compound, this would allow for the assignment of characteristic peaks, such as the O-H and C-Br stretching and bending vibrations, providing insight into the molecule's functional groups and bonding.
A hypothetical table of predicted spectroscopic data, which would be the output of such computational studies, is presented below to illustrate the expected format of these research findings.
| Parameter | Predicted Value Range | Method |
| ¹H NMR Chemical Shift (ppm) | DFT/GIAO | |
| ¹³C NMR Chemical Shift (ppm) | DFT/GIAO | |
| IR Frequency (cm⁻¹) - O-H stretch | DFT | |
| IR Frequency (cm⁻¹) - C-Br stretch | DFT |
Reaction Pathway Modeling and Transition State Analysis
Understanding the mechanisms of chemical reactions is fundamental to controlling their outcomes. Computational chemistry provides a means to map out the potential energy surface of a reaction, identifying reactants, products, intermediates, and the transition states that connect them. For this compound, this could involve studying its synthesis or its subsequent reactions, such as nucleophilic substitution or elimination.
Transition state theory is employed to calculate the activation energies of potential reaction pathways, which in turn allows for the prediction of reaction rates and the most favorable mechanism. Methods such as synchronous transit-guided quasi-Newton (QST2/QST3) or eigenvector-following algorithms are used to locate transition state geometries. Intrinsic Reaction Coordinate (IRC) calculations are then performed to confirm that the identified transition state connects the desired reactants and products.
Molecular Dynamics Simulations for Conformational Exploration
This compound is a flexible molecule with multiple stereocenters, leading to a complex conformational landscape. Molecular dynamics (MD) simulations offer a powerful approach to explore the accessible conformations of such molecules over time. By simulating the atomic motions based on a given force field, MD can reveal the preferred conformations and the dynamics of interconversion between them.
An MD simulation of this compound, likely in a solvent box to mimic solution-phase behavior, would provide insights into the dominant intramolecular hydrogen bonding patterns and the influence of the bulky bromine atoms on the cyclopentane ring's puckering. The resulting trajectory can be analyzed to identify the most populated conformational states and to calculate thermodynamic properties based on the conformational ensemble.
In Silico Prediction of Reactivity and Selectivity in Organic Reactions
Computational methods can be used to predict the reactivity and selectivity of a molecule in various organic reactions without the need for laboratory experiments. For this compound, this could involve predicting its behavior as an electrophile or nucleophile and forecasting the stereochemical outcome of its reactions.
Reactivity Prediction: Analysis of the molecule's frontier molecular orbitals (HOMO and LUMO) can provide initial insights into its reactivity. The distribution of electrostatic potential on the molecular surface can identify electron-rich (nucleophilic) and electron-poor (electrophilic) sites. Reactivity indices derived from conceptual DFT can further quantify the local reactivity of different atoms in the molecule.
Selectivity Prediction: In reactions where multiple stereoisomeric products are possible, computational modeling can predict the most likely outcome. By calculating the energies of the transition states leading to the different products, the stereoselectivity (e.g., diastereoselectivity or enantioselectivity) can be estimated. For reactions involving this compound, this would be crucial for predicting the stereochemistry of products resulting from reactions at its chiral centers.
A hypothetical data table illustrating the kind of information that would be generated from such in silico studies is shown below.
| Computational Method | Predicted Property | Finding |
| Frontier Molecular Orbital Analysis | Reactivity | Identification of primary electrophilic and nucleophilic centers. |
| Electrostatic Potential Mapping | Site Selectivity | Prediction of the most likely sites for nucleophilic or electrophilic attack. |
| Transition State Energy Calculation | Stereoselectivity | Determination of the favored stereochemical pathway in a given reaction. |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3,5-Dibromocyclopentane-1,2-diol, and how can reaction conditions be optimized to improve yield?
- Methodology : Bromination of cyclopentane-1,2-dione derivatives is a plausible pathway. Reaction conditions (e.g., solvent polarity, temperature, stoichiometry of brominating agents) significantly influence product distribution. For instance, enol tautomerism in cyclopentane-1,2-dione derivatives (e.g., Ib in ) directs bromine addition to specific positions. Optimization involves:
- Using aprotic solvents to stabilize enol intermediates.
- Monitoring reaction progress via HPLC or TLC (as in ).
- Adjusting bromine equivalents to avoid over-bromination.
- Key Reference : Bromination mechanisms and tautomerism studies in cyclopentane-1,2-dione derivatives .
Q. Which analytical techniques are most effective for confirming the structural integrity and purity of this compound?
- Methodology :
- HPLC : Resolve stereoisomers and quantify purity (e.g., used HPLC for diol isomer separation).
- NMR Spectroscopy : Confirm substitution patterns (e.g., H/C NMR for bromine-induced deshielding).
- Mass Spectrometry : Verify molecular weight and bromine isotope patterns.
- Key Reference : Analytical protocols for diol derivatives in biotransformation studies .
Advanced Research Questions
Q. How can stereochemical outcomes be controlled during the synthesis of this compound, given its potential enol tautomerism?
- Methodology :
- Solvent Selection : Polar solvents favor enol stabilization, directing bromine to specific positions (e.g., highlights enol-driven reactivity).
- Catalytic Asymmetric Bromination : Use chiral catalysts or enzymes to bias stereochemistry.
- Temperature Modulation : Lower temperatures reduce tautomer interconversion, enhancing stereocontrol.
- Key Reference : Mechanistic insights into enol-mediated bromination pathways .
Q. What in vitro and in vivo models are appropriate for assessing the genotoxic potential of halogenated diols like this compound?
- Methodology :
- In Vitro : Ames test (bacterial reverse mutation assay) and micronucleus assay in mammalian cells.
- In Vivo : Rodent micronucleus or comet assays (e.g., evaluated benzene-1,2-diol using similar models).
- Threshold of Toxicological Concern (TTC) : Compare exposure levels to DNA-reactive mutagen thresholds (e.g., TTC = 0.0025 μg/day for genotoxicants).
- Key Reference : Genotoxicity assessment framework for diol derivatives .
Q. How can microbial pathway engineering be utilized to produce or modify this compound derivatives?
- Methodology :
- Enzyme Discovery : Screen for oxidoreductases or dehalogenases capable of bromine substitution.
- Gene Overexpression : Enhance pathways for diol biosynthesis (e.g., used gldA overexpression for propane-1,2-diol production).
- Directed Evolution : Optimize enzyme activity toward brominated substrates.
- Key Reference : Microbial engineering strategies for diol synthesis .
Data Contradictions and Resolution
- Synthesis vs. Stability : suggests bromination via enol intermediates, but excessive bromine may degrade diols. Resolve by:
- Titrating bromine and using quenching agents (e.g., NaSO) to halt reactions.
- Monitoring side products via LC-MS.
- Genotoxicity : While identifies risks for benzene-1,2-diol, halogenation may alter toxicity profiles. Validate via compound-specific assays.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
